molecular formula C54H66N10O13 B612706 chemerin C-terminal peptide

chemerin C-terminal peptide

Cat. No.: B612706
M. Wt: 1063.2 g/mol
InChI Key: QLVGSBXIQFERFK-NBBYSTNSSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

The primary targets of the chemerin C-terminal peptide are the chemokine-like receptor 1 (CMKLR1) , also known as chemerin receptor 23 (ChemR23) or chemerin receptor 1 , and the G protein-coupled receptor 1 (GPR1) . These receptors are highly expressed in innate immune cells, including macrophages and neutrophils . They play a crucial role in the regulation of cytokines, essential for the initiation and resolution of inflammation .

Mode of Action

The this compound interacts with its targets, CMKLR1 and GPR1, by folding into a loop structure and binding to aromatic residues in the extracellular loops of these receptors . This interaction triggers the activation of these receptors, leading to ligand-induced arrestin3 recruitment and internalization . The cryo-electron microscopy (cryo-EM) structure of the CMKLR1-G signaling complex with a chemerin-derived agonist revealed the molecular basis of CMKLR1 signaling by elucidating the interactions at the ligand-binding pocket and the agonist-induced conformational changes .

Biochemical Pathways

The signaling pathways of CMKLR1 can lead to both pro- and anti-inflammatory effects depending on the ligands and physiological contexts . The activation of these receptors by the this compound induces complex phenotypic changes of macrophages . GPR1 also displays constitutive internalization, which allows GPR1 to internalize inactive peptides efficiently by an activation-independent pathway .

Pharmacokinetics

The this compound is secreted as a precursor of 143 amino acids . Proteases from the coagulation and fibrinolytic cascades, as well as from inflammatory reactions, process the C-terminus of chemerin to first activate it and then subsequently inactivate it . The specific modification of the C-terminus can prolong the in vivo metabolic half-life of the peptide, reduce the immunogenicity or reduce the toxic side effects .

Result of Action

The activation of CMKLR1 and GPR1 by the this compound leads to the recruitment of arrestin3 and internalization of these receptors . This results in complex phenotypic changes of macrophages . The activation of these receptors can lead to both pro- and anti-inflammatory effects .

Action Environment

Chemerin is produced by the liver and secreted into the circulation as a precursor, but it is also expressed in some tissues where it can be activated locally . The levels of chemerin in circulation are correlated with certain disease conditions, such as patients with obesity or diabetes . Therefore, the action, efficacy, and stability of the this compound can be influenced by various environmental factors, including the presence of proteases, the local tissue environment, and disease conditions .

Biochemical Analysis

Biochemical Properties

The chemerin C-terminal peptide is involved in several biochemical reactions. It interacts with enzymes such as proteases from the coagulation and fibrinolytic cascades, which process the C-terminus of chemerin to activate and subsequently inactivate it. The peptide also binds to G protein-coupled receptors, including chemokine-like receptor 1 (CMKLR1), G-protein-coupled receptor 1 (GPR1), and C-C motif chemokine receptor-like 2 (CCRL2). These interactions are essential for the peptide’s role in signaling pathways and cellular responses .

Cellular Effects

The this compound influences various cell types and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the peptide has been shown to regulate immune cell migration and activation, adipocyte differentiation, and glucose metabolism. These effects are mediated through its interactions with specific receptors and subsequent activation of downstream signaling cascades .

Molecular Mechanism

The molecular mechanism of the this compound involves binding interactions with its receptors, leading to the activation of G-protein signaling pathways. This activation results in various cellular responses, including changes in gene expression and enzyme activity. The peptide can also inhibit or activate specific enzymes, further influencing cellular functions and metabolic processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of the this compound can change over time. The stability and degradation of the peptide are critical factors that influence its long-term effects on cellular function. Studies have shown that the peptide’s activity can decrease over time due to proteolytic degradation, which may impact its efficacy in in vitro and in vivo experiments .

Dosage Effects in Animal Models

The effects of the this compound vary with different dosages in animal models. At low doses, the peptide may have beneficial effects on metabolic and immune functions. At high doses, it can cause toxic or adverse effects, such as inflammation or impaired glucose metabolism. These threshold effects highlight the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

The this compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the peptide can influence lipid metabolism by modulating the activity of enzymes involved in fatty acid synthesis and breakdown. These interactions are crucial for maintaining metabolic homeostasis .

Transport and Distribution

The transport and distribution of the this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the peptide’s localization and accumulation in different cellular compartments. Understanding these mechanisms is essential for developing targeted therapies that utilize the peptide’s biological activity .

Subcellular Localization

The subcellular localization of the this compound is influenced by targeting signals and post-translational modifications. These factors direct the peptide to specific compartments or organelles, where it can exert its effects on cellular function. For instance, the peptide may be localized to the cell membrane, cytoplasm, or nucleus, depending on its role in signaling and metabolic processes .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H66N10O13/c1-32(47(69)60-41(28-34-14-7-3-8-15-34)51(73)63-43(31-65)54(76)77)58-50(72)40(27-33-12-5-2-6-13-33)61-49(71)39(23-24-45(56)67)59-46(68)30-57-52(74)44-18-11-25-64(44)53(75)42(29-35-16-9-4-10-17-35)62-48(70)38(55)26-36-19-21-37(66)22-20-36/h2-10,12-17,19-22,32,38-44,65-66H,11,18,23-31,55H2,1H3,(H2,56,67)(H,57,74)(H,58,72)(H,59,68)(H,60,69)(H,61,71)(H,62,70)(H,63,73)(H,76,77)/t32-,38-,39-,40-,41-,42-,43-,44-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLVGSBXIQFERFK-NBBYSTNSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=C(C=C5)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H66N10O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1063.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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